molecular formula C26H35N3O5S2 B2488888 ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-60-6

ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2488888
CAS No.: 449767-60-6
M. Wt: 533.7
InChI Key: AFKDAKLNAWBBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thienopyridine core, followed by the introduction of the ethyl ester and the sulfonylbenzamido groups. Common reagents used in these reactions include ethyl chloroformate, sulfonyl chlorides, and various amines. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives and sulfonylbenzamido compounds. Examples include:

  • Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate lies in its specific combination of functional groups and its thienopyridine core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-5-28-12-11-21-22(16-28)35-25(23(21)26(31)34-6-2)27-24(30)19-7-9-20(10-8-19)36(32,33)29-14-17(3)13-18(4)15-29/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDAKLNAWBBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.